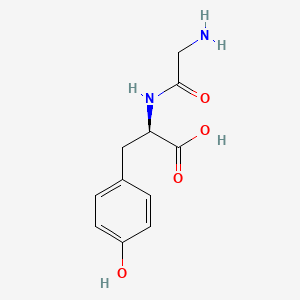

H-Gly-D-Tyr-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O4 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

(2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C11H14N2O4/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m1/s1 |

InChI Key |

XBGGUPMXALFZOT-SECBINFHSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)NC(=O)CN)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O |

Origin of Product |

United States |

Foundational & Exploratory

H-Gly-D-Tyr-OH structure and molecular weight.

An In-depth Technical Guide to H-Gly-D-Tyr-OH: Structure, Properties, and Biological Context

This technical guide provides a comprehensive overview of the dipeptide this compound, also known as Glycyl-D-tyrosine. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its chemical properties, synthesis, and potential biological relevance.

Physicochemical Properties

The fundamental properties of this compound are crucial for its application in experimental settings. Key quantitative data are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O₄ |

| Molecular Weight | 238.24 g/mol |

| IUPAC Name | (2R)-2-(2-aminoacetamido)-3-(4-hydroxyphenyl)propanoic acid |

| Synonyms | Glycyl-D-tyrosine |

| Appearance | White to off-white powder |

| Solubility | Soluble in water. Dipeptides of tyrosine, such as Glycyl-L-tyrosine, exhibit increased solubility and stability in water compared to the monomeric amino acid.[1] |

Chemical Structure

The structure of this compound consists of a glycine residue linked to a D-tyrosine residue via a peptide bond. The D-configuration of tyrosine is a key stereochemical feature.

Experimental Protocols: Synthesis of Glycyl-Tyrosine

While the following protocols are described for the synthesis of Glycyl-L-tyrosine, the methodologies are directly applicable to the synthesis of the D-enantiomer by substituting L-tyrosine with D-tyrosine.

Acyl Chloride Method

This method involves the reaction of tyrosine with chloroacetyl chloride followed by amination.

-

N-Chloroacetylation of Tyrosine :

-

Suspend L-tyrosine in a mixture of distilled water, an aqueous solution of sodium hydroxide, and toluene.

-

Cool the suspension to a temperature between -5 to 0°C.

-

Simultaneously add a mixture of chloroacetyl chloride and toluene, and a 10 N aqueous solution of sodium hydroxide dropwise to the suspension.

-

Maintain the pH of the reaction mixture between 12 and 12.6 and the temperature below 5°C.

-

After the addition is complete, adjust the pH to 8.5 with concentrated hydrochloric acid and separate the aqueous layer containing N-chloroacetyl-L-tyrosine.[2]

-

-

Amination :

-

The resulting N-chloroacetyl-L-tyrosine is then reacted with aqueous ammonia to produce N-glycyl-L-tyrosine.[2]

-

Carbodiimidazole Method

This method utilizes a condensing agent for the peptide bond formation.

-

Protection of Glycine : Protect the amino group of glycine with a benzyloxycarbonyl (Cbz) group.

-

Condensation : Use N,N'-carbonyldiimidazole as a condensing agent to facilitate the reaction between Cbz-glycine and ethyl tyrosine ethyl ester.

-

Deprotection : Remove the benzyloxycarbonyl group and the ethyl ester group through hydrolysis to yield Glycyl-L-tyrosine.

Direct Preparation from Glycyl Chloride Hydrochloride

This method involves the direct reaction of a glycine derivative with tyrosine.

-

Preparation of Glycyl Chloride Hydrochloride : Synthesize glycyl chloride hydrochloride by reacting glycine with thionyl chloride.

-

Peptide Formation : React the prepared glycyl chloride hydrochloride with tyrosine in an aqueous solution to form glycyl-tyrosine. This method is noted for its high yield and reduced environmental impact.

Biological Context and Signaling

Direct evidence for specific signaling pathways involving this compound is not extensively documented. However, the biological relevance can be inferred from the roles of its constituent amino acid, D-tyrosine, and the general functions of short peptides.

Role of Tyrosine in Signaling

Tyrosine is a critical amino acid in various signaling pathways. It is a precursor for the synthesis of important catecholamines, which act as neurotransmitters and hormones.

Furthermore, tyrosine residues in proteins are key substrates for protein tyrosine kinases (PTKs). The phosphorylation of tyrosine is a fundamental mechanism in signal transduction, regulating cellular processes such as proliferation, differentiation, and migration. Receptor Tyrosine Kinases (RTKs), like the insulin receptor, are activated by ligand binding, leading to autophosphorylation and the initiation of downstream signaling cascades.

Potential Roles of this compound

-

Tyrosine Source : Glycyl-dipeptides are considered effective sources for tyrosine supplementation, for instance, in parenteral nutrition. This is due to their enhanced solubility and stability compared to free tyrosine. Upon administration, they can be hydrolyzed to release free tyrosine.

-

Antioxidant Activity : Studies on tripeptides suggest that the presence of a C-terminal tyrosine residue contributes significantly to antioxidant capacity. The phenolic hydroxyl group of tyrosine can act as an electron donor to neutralize free radicals. It is plausible that this compound could exhibit similar antioxidant properties.

-

Signaling Molecule : Short peptides can function as signaling molecules and modulators of protein-protein interactions. While a specific signaling role for this compound has not been identified, its potential to interact with various biological targets should not be overlooked.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of H-Gly-D-Tyr-OH

The dipeptide this compound, composed of glycine and the D-enantiomer of tyrosine, is a valuable building block in peptidomimetic studies and drug discovery. The inclusion of a D-amino acid can significantly enhance the peptide's resistance to enzymatic degradation, thereby improving its pharmacokinetic profile. This technical guide provides a comprehensive overview of the primary synthetic methodologies for this compound, focusing on solid-phase and solution-phase strategies. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in the successful synthesis and application of this dipeptide.

Core Principles of Dipeptide Synthesis

The formation of a peptide bond between two amino acids is a condensation reaction that requires the activation of a carboxyl group and the protection of all other reactive functional groups to ensure regioselectivity. The synthesis of this compound, therefore, relies on two fundamental principles: the use of protecting groups and the application of coupling reagents.

-

Protecting Groups : To prevent unwanted side reactions, such as self-polymerization, the N-terminal amino group of the first amino acid (glycine) and the reactive hydroxyl side chain of the second amino acid (D-tyrosine) must be temporarily masked.[1] The most common strategies involve the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the N-terminus and an acid-labile group like tert-butyl (tBu) for the tyrosine side chain.[2]

-

Coupling Reagents : The reaction between a free amine and a carboxylic acid to form an amide bond is thermodynamically unfavorable and requires a coupling reagent to activate the carboxylic acid.[3] This is typically achieved by converting the carboxyl group into a more reactive intermediate, such as an active ester or an acylphosphonium salt, which is then readily attacked by the nucleophilic amino group.

The logical flow of peptide synthesis involves a repeated cycle of deprotection of the amino group followed by the coupling of the next protected amino acid.

Synthesis Method 1: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most widely used method for preparing peptides in a laboratory setting. The process involves covalently attaching the C-terminal amino acid to an insoluble polymer resin, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps. The Fmoc/tBu strategy is the predominant approach.

SPPS Workflow Diagram

The following diagram illustrates the step-by-step process for synthesizing this compound using the Fmoc/tBu SPPS methodology.

References

H-Gly-D-Tyr-OH: A Technical Guide to its Biological Functions and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide H-Gly-D-Tyr-OH, focusing on its potential biological functions and significance in the context of therapeutic and cosmeceutical research. While direct experimental data on this compound is limited, this document extrapolates its likely activities based on the well-documented roles of its constituent amino acids, glycine and D-tyrosine, and analogous peptides. The inclusion of a D-amino acid suggests enhanced stability against enzymatic degradation, a critical attribute for therapeutic peptides. The tyrosine residue imparts significant potential for antioxidant and anti-melanogenic activities. This guide details these potential functions, presents physicochemical data, outlines relevant experimental protocols for validation, and provides visualizations of key pathways and workflows to support further research and development.

Introduction

Short-chain peptides have emerged as a significant class of molecules in drug discovery and development due to their high specificity, potency, and lower toxicity compared to small molecules. The dipeptide this compound is a simple yet intriguing molecule composed of glycine and a D-isomer of tyrosine. The presence of D-tyrosine is of particular interest as the incorporation of D-amino acids into peptides is a well-established strategy to increase their resistance to proteolytic degradation, thereby enhancing their in vivo half-life and bioavailability.

The phenolic side chain of the tyrosine residue is a key determinant of the potential biological activity of this compound. Tyrosine is known to possess antioxidant properties due to its ability to donate a hydrogen atom to scavenge free radicals. Furthermore, D-tyrosine has been specifically shown to act as an inhibitor of tyrosinase, the key enzyme in melanin synthesis, suggesting a potential role for this compound in the management of hyperpigmentation.

This guide will explore the theoretical and evidence-based biological functions of this compound, provide detailed methodologies for its investigation, and summarize relevant data to serve as a foundational resource for researchers in peptide science, pharmacology, and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings. The following tables summarize the key properties of the dipeptide and its constituent amino acids.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2R)-2-(2-aminoacetamido)-3-(4-hydroxyphenyl)propanoic acid | N/A |

| CAS Number | 133706-65-7 | [1] |

| Molecular Formula | C11H14N2O4 | [1][2] |

| Molecular Weight | 238.24 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in DMSO. Predicted to be soluble in water. | |

| Isoelectric Point (pI) | ~5.7 (Calculated for L-isomer) | N/A |

Table 2: Properties of Constituent Amino Acids

| Amino Acid | Property | Value |

| Glycine (Gly) | Molecular Formula | C2H5NO2 |

| Molecular Weight | 75.07 g/mol | |

| Key Feature | Provides conformational flexibility to the peptide backbone. | |

| D-Tyrosine (D-Tyr) | Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol | |

| Key Feature | Aromatic side chain with a phenolic hydroxyl group, resistant to proteolysis. |

Biological Functions and Significance

Based on the properties of its components and studies on related peptides, this compound is predicted to exhibit several key biological functions.

Enhanced Biological Stability

Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic utility. The incorporation of D-amino acids, such as D-tyrosine, is a widely used strategy to overcome this limitation. D-amino acids are not recognized by most endogenous proteases, thus peptides containing them exhibit significantly improved stability and a longer in vivo half-life. This enhanced stability makes this compound a more attractive candidate for drug development compared to its L-isomer.

References

H-Gly-D-Tyr-OH: A Technical Guide on the Postulated Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The dipeptide H-Gly-D-Tyr-OH is a subject of ongoing research. Specific experimental data on its mechanism of action is limited in publicly available scientific literature. This document, therefore, presents a postulated mechanism of action based on the known biological roles of its constituent amino acids, structure-activity relationships of analogous peptides, and established biochemical pathways. All proposed activities and pathways require direct experimental validation for this compound.

Executive Summary

This compound is a dipeptide composed of Glycine and the D-enantiomer of Tyrosine. Its structure, particularly the C-terminal D-Tyrosine residue, suggests a primary role as an antioxidant agent. The phenolic hydroxyl group of D-Tyrosine is hypothesized to act as a potent hydrogen donor, enabling the molecule to scavenge reactive oxygen species (ROS) and mitigate oxidative stress. This primary antioxidant activity may secondarily modulate inflammatory signaling pathways, such as NF-κB and MAPK, which are often activated by oxidative stress. Furthermore, the presence of D-Tyrosine suggests a potential for increased enzymatic stability compared to its L-counterpart and may confer additional bioactivities, such as the inhibition of melanogenesis. This guide provides a detailed overview of these postulated mechanisms, relevant experimental protocols for their investigation, and conceptual diagrams of the involved signaling pathways.

Core Postulated Mechanism of Action

The biological activity of this compound is presumed to be driven by the functional groups of its amino acid components.

-

Glycine (Gly): As the simplest amino acid, glycine provides significant conformational flexibility to the peptide backbone. It is also a key component in the endogenous synthesis of glutathione, a critical intracellular antioxidant.

-

D-Tyrosine (D-Tyr): The D-enantiomer of tyrosine is the primary driver of the peptide's postulated bioactivity.

-

Antioxidant Action: The phenolic hydroxyl group on the tyrosine side chain can donate a hydrogen atom to neutralize highly reactive free radicals (like hydroxyl and peroxyl radicals), thus terminating damaging radical chain reactions. Peptides containing C-terminal tyrosine have been identified as potent antioxidants[1][2].

-

Enzymatic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases and peptidases compared to those composed solely of L-amino acids. This increased stability could lead to a longer biological half-life and sustained activity.

-

Anti-Melanogenic Potential: D-tyrosine and peptides containing terminal D-tyrosine have been shown to inhibit tyrosinase activity, a key enzyme in melanin synthesis. This suggests this compound could have applications in regulating melanogenesis[3][4][5].

-

The logical flow from the peptide's structure to its predicted function is outlined below.

Caption: Postulated relationship between the structure of this compound and its predicted biological activities.

Quantitative Data Summary

A thorough review of the scientific literature did not yield specific quantitative data (e.g., IC50, EC50, binding affinities) for the biological activity of this compound. The table below is provided as a template for the presentation of such data as it becomes available through future research.

| Activity Assessed | Assay Type | Test System | Metric | Value (e.g., µM) | Reference |

| Antioxidant Activity | DPPH Radical Scavenging | In vitro (cell-free) | IC50 | Data not available | N/A |

| Cellular Antioxidant Assay (CAA) | HepG2 cells | EC50 | Data not available | N/A | |

| Anti-inflammatory Activity | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | IC50 | Data not available | N/A |

| TNF-α Secretion Inhibition | LPS-stimulated RAW 264.7 cells | IC50 | Data not available | N/A | |

| Anti-melanogenic Activity | Tyrosinase Inhibition | Mushroom Tyrosinase | IC50 | Data not available | N/A |

| Melanin Content Reduction | B16F10 Melanoma cells | EC50 | Data not available | N/A |

Postulated Signaling Pathway Interactions

Based on its predicted antioxidant function, this compound is likely to interfere with signaling pathways that are sensitive to the cellular redox state. Oxidative stress is a known activator of pro-inflammatory and apoptotic pathways.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. ROS can activate IκK (IκB kinase), which then phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. An antioxidant like this compound could prevent the initial ROS-mediated activation of this cascade.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound via ROS scavenging.

MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways (including JNK, p38, and ERK) are also activated by oxidative stress and are critically involved in inflammation and apoptosis. ROS can lead to the activation of upstream kinases (e.g., ASK1), which initiate a phosphorylation cascade culminating in the activation of transcription factors like AP-1. By reducing the ROS load, this compound could dampen the activation of these pro-inflammatory and pro-apoptotic pathways.

Caption: Postulated modulation of the MAPK/JNK/p38 signaling pathway by this compound.

Experimental Protocols & Workflows

To validate the postulated mechanisms of action, a systematic experimental approach is required.

General Experimental Workflow

The diagram below outlines a typical workflow for characterizing the bioactivity of a novel peptide like this compound.

Caption: General experimental workflow for the characterization of this compound bioactivity.

Detailed Protocol: Cellular Antioxidant Activity (CAA) Assay

This protocol is adapted from methods used to assess the antioxidant potential of similar peptides and is proposed for the study of this compound.

Objective: To quantify the antioxidant activity of this compound within a cellular environment.

Principle: The assay measures the ability of the test compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) within cells. Peroxyl radicals generated by AAPH oxidize DCFH to DCF, and an effective antioxidant will reduce the rate of this oxidation.

Materials:

-

Human hepatocarcinoma (HepG2) cells

-

96-well black microplates with clear bottoms

-

DCFH-DA (prepare fresh stock in ethanol)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

-

This compound

-

Quercetin (as a positive control)

-

Cell culture medium (e.g., MEM) with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Methodology:

-

Cell Culture:

-

Seed HepG2 cells into a 96-well black microplate at a density of 6 x 10⁴ cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere until cells are confluent.

-

-

Compound Incubation:

-

Remove the culture medium and wash the cells gently with PBS.

-

Treat the cells with 200 µL of medium containing various concentrations of this compound (e.g., 1-500 µM), the positive control (Quercetin), or vehicle control.

-

Simultaneously add DCFH-DA to all wells to a final concentration of 25 µM.

-

Incubate for 1 hour at 37°C.

-

-

Induction of Oxidative Stress:

-

Wash the cells twice with PBS to remove the extracellular compound and probe.

-

Add 100 µL of AAPH solution (600 µM in PBS) to each well to generate peroxyl radicals.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

-

Measure the fluorescence intensity every 5 minutes for a total of 1 hour.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each concentration.

-

Calculate the percentage of inhibition using the formula: % Inhibition = (1 - (AUC_sample / AUC_control)) * 100

-

Plot the % Inhibition against the concentration of this compound and determine the EC50 value (the concentration required to produce a 50% antioxidant effect). The EC50 is often expressed in CAA units, where 1 CAA unit = 1 µmol of Quercetin equivalents per µmol of compound.

-

Conclusion

While direct experimental evidence is pending, the dipeptide this compound presents a compelling profile as a potential bioactive agent. Its mechanism of action is likely centered on a potent antioxidant capacity conferred by the C-terminal D-Tyrosine residue. This activity is predicted to mitigate cellular damage from reactive oxygen species and subsequently modulate key signaling pathways involved in inflammation. The D-configuration of tyrosine may enhance its stability, making it a more robust candidate for further development. The experimental frameworks provided in this guide offer a clear path for the validation of these hypotheses and the quantitative characterization of this compound's biological effects.

References

- 1. mdpi.com [mdpi.com]

- 2. A Novel Insight into Screening for Antioxidant Peptides from Hazelnut Protein: Based on the Properties of Amino Acid Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Gly-D-Tyr-OH: A Technical Guide on Potential Therapeutic Applications

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of the potential therapeutic applications of H-Gly-D-Tyr-OH based on the current scientific understanding of its constituent amino acids and the broader class of D-amino acid-containing peptides. Direct experimental evidence for the therapeutic efficacy of this compound is limited in publicly available literature. The experimental protocols and quantitative data presented herein are illustrative and intended to guide future research.

Executive Summary

This compound is a dipeptide composed of glycine and the D-enantiomer of tyrosine. While its L-isomer counterpart, H-Gly-L-Tyr-OH, is primarily utilized as a soluble source of tyrosine in nutritional supplements, the therapeutic potential of this compound remains largely unexplored. The incorporation of a D-amino acid suggests inherent resistance to proteolytic degradation, a significant advantage for therapeutic peptides. Based on the known biological activities of D-tyrosine, the most promising potential therapeutic application for this compound is in dermatology, specifically as an anti-melanogenic agent for the treatment of hyperpigmentation disorders. This guide will explore this potential application, providing a hypothetical framework for its investigation, including experimental design and potential mechanisms of action.

The Significance of D-Amino Acids in Peptide Therapeutics

The inclusion of D-amino acids in peptide-based therapeutics offers several advantages, primarily centered around increased biological stability.[1][2][3]

-

Proteolytic Resistance: Endogenous proteases are stereospecific for L-amino acids. Peptides containing D-amino acids are therefore less susceptible to enzymatic degradation, leading to a longer in vivo half-life.[2]

-

Altered Biological Activity: The stereochemistry of a peptide can significantly influence its interaction with biological targets. In some instances, D-amino acid-containing peptides exhibit enhanced or novel biological activities compared to their L-counterparts.[4]

Potential Therapeutic Application: Dermatology and Anti-Melanogenesis

The primary hypothesized therapeutic application of this compound is in the regulation of melanin synthesis. D-tyrosine has been shown to inhibit tyrosinase, the key enzyme in melanogenesis. Peptides containing a C-terminal D-tyrosine have also demonstrated this anti-melanogenic effect.

Proposed Mechanism of Action

The proposed mechanism of action for the anti-melanogenic effect of this compound is the competitive inhibition of tyrosinase. L-tyrosine is the natural substrate for tyrosinase, which catalyzes its conversion to L-DOPA and subsequently to dopaquinone, a precursor for melanin synthesis. It is hypothesized that this compound, due to the structural similarity of its D-tyrosine residue to L-tyrosine, can bind to the active site of tyrosinase but cannot be efficiently hydroxylated, thus acting as a competitive inhibitor.

Hypothetical Experimental Investigation

To validate the therapeutic potential of this compound as an anti-melanogenic agent, a series of in vitro and cell-based assays would be required.

Experimental Workflow

The following diagram outlines a logical workflow for the investigation of the anti-melanogenic properties of this compound.

Illustrative Experimental Protocols

4.2.1 In Vitro Mushroom Tyrosinase Inhibition Assay

-

Principle: This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity using L-DOPA as a substrate.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate buffer).

-

In a 96-well plate, add various concentrations of this compound, mushroom tyrosinase solution, and phosphate buffer.

-

Pre-incubate the mixture at room temperature.

-

Initiate the reaction by adding L-DOPA solution to each well.

-

Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

Kojic acid can be used as a positive control.

-

Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

-

4.2.2 Cellular Melanin Content Assay

-

Principle: This assay quantifies the melanin content in melanocyte cell lines (e.g., B16-F10 murine melanoma cells) after treatment with this compound.

-

Methodology:

-

Culture B16-F10 cells in a suitable medium.

-

Treat the cells with various non-toxic concentrations of this compound for a specified period (e.g., 72 hours). Alpha-melanocyte-stimulating hormone (α-MSH) can be used to stimulate melanogenesis.

-

Lyse the cells and dissolve the melanin pellet in NaOH at an elevated temperature.

-

Measure the absorbance of the melanin solution at 405 nm.

-

Normalize the melanin content to the total protein content of the cell lysate.

-

Calculate the percentage reduction in melanin content compared to the control.

-

Quantitative Data Summary (Illustrative)

The following tables present a hypothetical summary of quantitative data that could be generated from the experimental investigation of this compound. Note: This data is for illustrative purposes only and does not represent actual experimental results.

| Compound | In Vitro Tyrosinase Inhibition (IC50, µM) |

| This compound | [Placeholder Value] |

| Kojic Acid (Control) | [Typical Literature Value, e.g., 10-20] |

| Treatment | Cellular Melanin Content (% of Control) |

| Control (α-MSH stimulated) | 100% |

| This compound (Concentration 1) | [Placeholder Value] |

| This compound (Concentration 2) | [Placeholder Value] |

| Kojic Acid (Control, Concentration 1) | [Placeholder Value] |

Future Directions and Conclusion

The dipeptide this compound presents an intriguing candidate for therapeutic development, primarily in the field of dermatology. Its inherent stability due to the D-tyrosine residue, combined with the potential for tyrosinase inhibition, warrants further investigation. The experimental framework provided in this guide offers a starting point for elucidating its anti-melanogenic efficacy and mechanism of action. Future research should also explore its pharmacokinetic and pharmacodynamic properties, as well as its safety profile in preclinical models. While the current body of specific evidence is nascent, the foundational principles of D-amino acid chemistry and the known bioactivity of D-tyrosine provide a strong rationale for the continued exploration of this compound as a potential therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Review of H-Gly-D-Tyr-OH: Synthesis, Predicted Activity, and Research Protocols

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: A thorough review of the scientific literature reveals a notable absence of direct research on the dipeptide H-Gly-D-Tyr-OH. While its L-isomer, H-Gly-L-Tyr-OH, is well-documented as a soluble tyrosine source, the D-stereoisomer remains uncharacterized. This technical guide bridges this gap by providing a comprehensive overview based on established principles of peptide chemistry and robust data from closely related analogues. We present a standard synthesis protocol, predicted physicochemical properties, and a detailed examination of its two primary hypothesized biological activities: enhanced enzymatic stability and anti-melanogenic effects. To empower further research, this document includes detailed experimental protocols for the validation of these predicted functions.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support, simplifying purification by allowing for the removal of excess reagents through washing.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc/tBu-based synthesis on a 0.1 mmol scale.

Materials:

-

Fmoc-D-Tyr(tBu)-Wang resin (or similar pre-loaded resin)

-

Fmoc-Gly-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: Reagent K (92.5% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), 2.5% thioanisole)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Swell 0.1 mmol of Fmoc-D-Tyr(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

-

Coupling of Glycine:

-

In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to activate the amino acid.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

-

-

Final Deprotection: Repeat the Fmoc deprotection step (1.2) to remove the final Fmoc group from the N-terminal glycine.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add ice-cold Reagent K to the resin and agitate for 2-3 hours at room temperature.

-

Filter the cleavage mixture into a tube containing cold diethyl ether to precipitate the crude peptide.

-

Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

-

Purification:

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry to confirm its identity.

-

Synthesis Workflow Diagram

Physicochemical and Predicted Biological Properties

While experimental data for this compound is unavailable, its basic physicochemical properties can be calculated. Its biological properties can be predicted based on established principles related to D-amino acid incorporation and studies on other C-terminal D-Tyrosine peptides.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₄ | Calculated |

| Molecular Weight | 238.24 g/mol | Calculated |

| IUPAC Name | (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid | Standard Nomenclature |

| Appearance | White to off-white solid | Predicted |

| Solubility | Data not available | - |

| Isoelectric Point (pI) | Data not available | - |

Predicted Biological Activity

-

Enhanced Enzymatic Stability: The substitution of a naturally occurring L-amino acid with its D-enantiomer is a widely used strategy to increase peptide stability.[1][2] Proteolytic enzymes, which are chiral, are highly specific for L-amino acid substrates. The presence of a D-Tyrosine residue at the C-terminus is expected to make this compound highly resistant to cleavage by common peptidases like carboxypeptidases, thereby increasing its biological half-life compared to H-Gly-L-Tyr-OH.

-

Anti-Melanogenic Activity: D-tyrosine is known to inhibit tyrosinase, the key enzyme in melanin synthesis.[3][4] Recent studies have shown that adding a D-Tyrosine residue to the C-terminus of cosmetic peptides confers a potent anti-melanogenic (skin lightening) effect without compromising the peptide's original function.[5] This is achieved through competitive inhibition of the tyrosinase enzyme. It is therefore highly probable that this compound acts as a tyrosinase inhibitor.

Predicted Signaling Pathway and Mechanism of Action

Based on analogous research, the primary mechanism of action for this compound is the direct inhibition of the tyrosinase enzyme within the melanin synthesis pathway.

Quantitative Data from Analogous Peptides

No quantitative data exists for this compound. The following table summarizes the performance of other peptides where a C-terminal D-Tyrosine was added to induce an anti-melanogenic effect.

| Peptide Sequence | Concentration (µM) | Cell Type | Result |

| GHK-D-Tyr | 100 | MNT-1 Melanoma | ~20% reduction in melanin content |

| GHK-D-Tyr | 500 | MNT-1 Melanoma | ~35% reduction in melanin content |

| GEKG-D-Tyr | 100 | MNT-1 Melanoma | ~15% reduction in melanin content |

| GEKG-D-Tyr | 500 | MNT-1 Melanoma | ~25% reduction in melanin content |

Proposed Experimental Protocols for Validation

To validate the predicted biological activities of this compound, the following experimental protocols are proposed.

Protocol A: In Vitro Proteolytic Stability Assay

This assay compares the stability of this compound against its L-isomer in the presence of a protease.

Workflow:

-

Sample Preparation: Prepare 1 mg/mL stock solutions of this compound and H-Gly-L-Tyr-OH in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Enzyme Preparation: Prepare a 0.1 mg/mL solution of a protease (e.g., Chymotrypsin) in the same buffer.

-

Reaction:

-

In separate tubes, mix 100 µL of each peptide solution with 10 µL of the protease solution.

-

Incubate at 37°C.

-

At time points (0, 15, 30, 60, 120 minutes), withdraw 10 µL of the reaction mixture and quench it by adding 90 µL of 1% TFA.

-

-

Analysis: Analyze the samples by RP-HPLC. Monitor the decrease in the peak area of the parent peptide over time.

-

Data Presentation: Plot the percentage of remaining peptide against time to determine the degradation rate and half-life.

Protocol B: Cell-Based Melanin Content Assay

This assay measures the ability of this compound to reduce melanin production in a cell culture model.

Materials:

-

B16-F10 or MNT-1 melanoma cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

α-Melanocyte-stimulating hormone (α-MSH) to induce melanogenesis

-

This compound

-

Lysis buffer (e.g., 1N NaOH)

Procedure:

-

Cell Seeding: Seed melanoma cells in a 24-well plate and allow them to adhere overnight.

-

Treatment:

-

Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100, 500 µM).

-

Add a fixed concentration of α-MSH (e.g., 100 nM) to all wells except the negative control to stimulate melanin production.

-

Incubate for 48-72 hours.

-

-

Cell Lysis:

-

Wash the cells with PBS.

-

Lyse the cells by adding 1N NaOH and incubating at 60°C for 1 hour.

-

-

Measurement:

-

Measure the absorbance of the lysate at 405 nm using a plate reader. This reading corresponds to the melanin content.

-

Perform a separate protein quantification assay (e.g., BCA) on the lysate to normalize the melanin content to the total protein content.

-

-

Data Presentation: Present the data as a percentage of melanin content relative to the α-MSH-treated control.

Conclusion and Future Directions

While this compound has not been a direct subject of published research, a review of related literature provides a strong foundation for predicting its properties and functions. The incorporation of D-Tyrosine strongly suggests two key attributes: high resistance to enzymatic degradation and the ability to act as a tyrosinase inhibitor. These characteristics make this compound a compelling candidate for applications in cosmetics, particularly for skin lightening formulations where stability and targeted enzyme inhibition are desirable. The experimental protocols provided in this guide offer a clear pathway for researchers to formally characterize this promising dipeptide and unlock its potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Dipeptide H-Gly-D-Tyr-OH: A Technical Guide to its Role as a Structural Motif in Bioactive Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known roles and applications of the dipeptide H-Gly-D-Tyr-OH. Extensive research indicates that this dipeptide does not have well-characterized, direct protein targets as a standalone molecule. Instead, its significance lies in its incorporation as a structural motif into larger synthetic peptides. The presence of the D-Tyrosine residue confers critical properties, most notably enhanced resistance to proteolytic degradation, thereby increasing the in vivo stability and bioavailability of the parent peptide. This guide will detail the contexts in which the Gly-D-Tyr sequence is found, including its use in developing receptor antagonists and metabolic trapping agents.

Introduction: The Role of D-Amino Acids in Peptide Chemistry

Peptides composed of L-amino acids are readily degraded by proteases in biological systems, limiting their therapeutic potential. The substitution of L-amino acids with their D-enantiomers is a common strategy to overcome this limitation. The resulting peptides are less recognizable by proteases, leading to a longer plasma half-life. The dipeptide this compound is a key building block in this strategy, offering both increased stability and the functional side chain of tyrosine, which can participate in various receptor interactions.

This compound as a Component of Bioactive Peptides

The Gly-D-Tyr motif has been successfully incorporated into a variety of synthetic peptides to enhance their pharmacological properties. The following sections detail notable examples.

Chemokine Receptor Antagonists

The Gly-D-Tyr substructure is a component of potent antagonists for the CXCR4 receptor, a key player in HIV entry into cells and cancer metastasis. For instance, the cyclic pentapeptide FC131, with the sequence cyclo(-D-Tyr-Arg-Arg-Nal-Gly-), is a powerful CXCR4 antagonist[1]. While this specific example contains a D-Tyr-Arg linkage, the principle of using D-amino acids like D-Tyr within these cyclic peptides is crucial for their activity and stability. The Gly-D-Tyr motif can also influence receptor selectivity. Studies on cyclic pentapeptide scaffolds have shown that modifications to the amino acid sequence, including the incorporation of D-amino acids, can switch the receptor preference from CXCR4 to CXCR7[2].

Bombesin Conjugates for Tumor Imaging

The Gly-D-Tyr sequence has been explored as a spacer in bombesin (BN) analogues developed for PET imaging of tumors expressing gastrin-releasing peptide receptors (GRPr). However, in this specific application, the introduction of Gly-D-Tyr between the chelator and the receptor-binding peptide sequence led to a decrease in binding affinity for the human GRPr[3]. This highlights that while D-amino acids can increase stability, their impact on receptor binding must be empirically evaluated for each new peptide conjugate.

Trapping Agents for Reactive Metabolites

A synthetic peptide, Gly-D-Tyr-D-Pro-D-Cys-D-Pro-D-His-D-Pro, has been designed as a trapping agent for reactive drug metabolites. The inclusion of multiple D-amino acids, including D-Tyr, makes the peptide resistant to proteolysis in in vitro incubation systems, such as those containing liver microsomes[4][5]. This allows for the sensitive detection of electrophilic metabolites that can lead to drug toxicity.

Quantitative Data on Peptides Containing the Gly-D-Tyr Motif

The following table summarizes the available quantitative data for larger peptides that incorporate the Gly-D-Tyr sequence or similar D-Tyr containing motifs. It is important to note that these data reflect the activity of the entire peptide, not the dipeptide this compound alone.

| Peptide Class | Example Peptide/Analog | Target Receptor | Assay | Quantitative Value | Reference |

| CXCR4 Antagonists | FC131 analogues | CXCR4 | SDF-1 Binding Inhibition | IC50 in nM range | |

| Bombesin Conjugates | natCu-CPTA-D-Tyr-[βAla11] BN(7–14) | Human GRPr | Competitive Binding | IC50 = 3.2 ± 0.5 nM (decreased affinity compared to analog without spacer) |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of peptides containing D-amino acids are extensive and specific to the peptide . However, a general workflow for assessing the impact of D-amino acid substitution can be outlined.

General Workflow for Peptide Synthesis and Evaluation

Caption: General workflow for synthesizing and evaluating peptides containing D-amino acids.

Signaling Pathways and Conceptual Diagrams

The peptides containing the Gly-D-Tyr motif act on various signaling pathways depending on their specific protein target. For example, CXCR4 antagonists modulate chemokine signaling, which is crucial in cell migration and immune responses.

Conceptual Diagram of Proteolytic Resistance

The primary role of incorporating D-amino acids is to prevent enzymatic degradation. The following diagram illustrates this concept.

Caption: D-amino acid incorporation prevents protease recognition and subsequent degradation.

Conclusion

References

- 1. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Evolution of Bombesin Conjugates for Targeted PET Imaging of Tumors | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of H-Gly-D-Tyr-OH

For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is a critical step in ensuring their purity, identity, and structural integrity. This technical guide provides an in-depth overview of the expected spectroscopic data for the dipeptide H-Gly-D-Tyr-OH, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented is a combination of theoretical values and experimental data from closely related analogs, such as H-Gly-L-Tyr-OH, due to the limited availability of published experimental spectra for the D-isomeric form.

Molecular Structure and Properties

This compound is a dipeptide composed of an N-terminal glycine residue and a C-terminal D-tyrosine residue. Its structure incorporates the achiral and flexible glycine with the aromatic and chiral D-tyrosine, which possesses a phenolic hydroxyl group.

-

Molecular Formula: C₁₁H₁₄N₂O₄

-

Molecular Weight: 238.24 g/mol

-

CAS Number: 133706-65-7

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of peptides in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will show distinct signals for the protons of the glycine and D-tyrosine residues. The chemical shifts are influenced by the solvent, pH, and temperature. The following table summarizes the expected chemical shifts in a common NMR solvent like D₂O.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Gly-αCH₂ | ~3.6 - 3.8 | s (or ABq) | - |

| D-Tyr-αCH | ~4.0 - 4.2 | dd | ~8, ~5 |

| D-Tyr-βCH₂ | ~2.9 - 3.1 | m | - |

| D-Tyr-Aromatic (2,6-H) | ~7.0 - 7.2 | d | ~8.5 |

| D-Tyr-Aromatic (3,5-H) | ~6.7 - 6.9 | d | ~8.5 |

Note: Chemical shifts are approximate and can vary based on experimental conditions. The multiplicity of Gly-αCH₂ can appear as a singlet or an AB quartet depending on the rotational freedom around the peptide bond.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the dipeptide. The expected chemical shifts are summarized below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Gly-Cα | ~43 |

| Gly-C=O | ~172 |

| D-Tyr-Cα | ~56 |

| D-Tyr-Cβ | ~37 |

| D-Tyr-Cγ (aromatic C-ipso) | ~128 |

| D-Tyr-Cδ (aromatic C-ortho) | ~131 |

| D-Tyr-Cε (aromatic C-meta) | ~116 |

| D-Tyr-Cζ (aromatic C-para) | ~156 |

| D-Tyr-C=O | ~175 |

Note: Aromatic carbon assignments can be confirmed with 2D NMR techniques.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For observation of exchangeable amide and hydroxyl protons, a solvent system like 90% H₂O/10% D₂O can be used.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For peptides, the amide I and amide II bands are particularly diagnostic.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol & carboxylic acid) | 3500 - 2500 | Strong, Broad |

| N-H stretch (amine) | 3400 - 3200 | Medium |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (carboxylic acid) | ~1710 | Strong |

| Amide I (C=O stretch) | ~1650 | Strong |

| Amide II (N-H bend and C-N stretch) | ~1540 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium |

| C-O stretch (phenol) | ~1250 | Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid-state analysis, prepare a KBr (potassium bromide) pellet by grinding a small amount of the peptide with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

| Ion | Calculated m/z |

| [M+H]⁺ | 239.1026 |

| [M+Na]⁺ | 261.0845 |

| [M-H]⁻ | 237.0881 |

Tandem Mass Spectrometry (MS/MS) Fragmentation

Collision-induced dissociation (CID) of the protonated molecular ion [M+H]⁺ will primarily cleave the peptide bond, generating b- and y-ions.

| Ion Type | Sequence | Theoretical m/z |

| b₁ | Gly | 58.03 |

| y₁ | D-Tyr | 182.08 |

Note: The observation of an immonium ion for tyrosine at m/z 136.08 is also a strong indicator of its presence.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve the peptide in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode. A typical concentration is in the low micromolar range.

-

Instrumentation: Employ an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the protonated molecular ion.

-

For structural confirmation, perform a product ion scan (MS/MS) on the isolated precursor ion (e.g., m/z 239.10) to generate a fragmentation spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a dipeptide like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

A Technical Guide to the Procurement and Handling of Research-Grade H-Gly-D-Tyr-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research-grade dipeptide H-Gly-D-Tyr-OH, with a focus on its commercial availability, physicochemical properties, and recommended handling protocols. Given that this compound is not a standard stock item, this guide emphasizes the process of custom synthesis for its procurement.

Introduction

This compound (Glycyl-D-Tyrosine) is a dipeptide composed of glycine and the D-isomeric form of tyrosine. Unlike its L-isomer counterpart, which is a component of parenteral nutrition solutions, this compound is primarily noted in chemical literature as a potential impurity of glycyl-L-tyrosine and for its use in solid-phase peptide synthesis.[1][2] Its incorporation of a D-amino acid makes it resistant to cleavage by many common proteases, a characteristic that is often leveraged in drug development to increase the in vivo half-life of peptide-based therapeutics. Currently, there is a lack of published research detailing specific biological activities or signaling pathways associated with this compound. Therefore, its primary application in a research setting is likely to be as a tool compound for studies requiring a protease-resistant peptide, as a control for its L-isomer, or in the development of novel peptide-based molecules.

Commercial Availability

This compound is not typically available as an off-the-shelf product. Researchers seeking to acquire this dipeptide will need to engage the services of a company specializing in custom peptide synthesis. Several chemical suppliers list this compound in their catalogs with a CAS number of 133706-65-7, indicating their capability to synthesize it upon request.

Table 1: Potential Commercial Suppliers for Custom Synthesis of this compound

| Supplier Name | Service | Notes |

| BOC Sciences | Custom Synthesis | Lists this compound with basic specifications.[1][3] |

| Chengdu Youngshe Chemical Co.,Ltd. | Custom Synthesis | Lists the product for custom orders.[3] |

| Dayang Chem (Hangzhou) Co.,Ltd. | Custom Synthesis | Offers custom synthesis services for this peptide. |

| Hebei Dangtong Biological Technology Co.,LTD. | Custom Synthesis | Lists the product with a minimum order quantity. |

Note: The inclusion of a supplier in this table does not constitute an endorsement. Researchers should conduct their own due diligence when selecting a vendor.

Physicochemical and Technical Data

The available quantitative data for this compound is limited and primarily derived from supplier-provided information for custom synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 133706-65-7 | |

| Molecular Formula | C₁₁H₁₄N₂O₄ | |

| Molecular Weight | 238.24 g/mol | Calculated |

| Appearance | White Powder | |

| Purity (Typical) | >95% | |

| Storage Conditions | Store at -20°C |

Experimental Protocols

As there are no specific published experimental protocols for this compound, this section provides a generalized methodology for its synthesis, purification, and handling, based on standard practices for custom synthetic peptides.

The most common method for synthesizing this compound is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

-

Fmoc-D-Tyr(tBu)-Wang resin (or similar)

-

Fmoc-Gly-OH

-

Coupling agents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Solvents: DMF, DCM

-

Diethyl ether (cold)

Methodology:

-

Resin Swelling: Swell the Fmoc-D-Tyr(tBu)-Wang resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the D-tyrosine on the resin by treating with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine.

-

Amino Acid Coupling:

-

Pre-activate Fmoc-Gly-OH with a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

-

Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the glycine residue using 20% piperidine in DMF.

-

Washing and Drying: Wash the resin extensively with DMF, DCM, and finally methanol, then dry under vacuum.

-

Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting group (tBu from D-tyrosine).

-

Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the pure fractions to obtain the final this compound product as a white, fluffy powder.

Storage: Upon receipt, store the lyophilized peptide at -20°C or colder in a desiccated environment.

Solubilization:

-

Allow the peptide to equilibrate to room temperature before opening the vial to prevent condensation.

-

For initial solubilization, it is recommended to test a small amount of the peptide with different solvents.

-

This compound is expected to be soluble in water. For difficult-to-dissolve peptides, the use of sonication can be beneficial.

-

If aqueous solubility is low, small amounts of acid (e.g., acetic acid for basic peptides) or base (e.g., ammonium hydroxide for acidic peptides) can be added. Given the pKa of the tyrosine side chain, this compound will be more soluble at a pH above its isoelectric point.

-

Once dissolved, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Mandatory Visualizations

As no specific signaling pathways involving this compound have been documented, the following diagrams illustrate the logical workflow for its acquisition and subsequent use in a research setting.

Caption: Workflow for procurement and application of this compound.

Caption: Simplified workflow for Fmoc-based solid-phase synthesis.

References

Methodological & Application

Application Note and Protocol for the Solid-Phase Synthesis of H-Gly-D-Tyr-OH

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and streamlined synthesis of peptides by assembling amino acids on an insoluble resin support. This methodology, pioneered by R.B. Merrifield, offers significant advantages over traditional solution-phase synthesis, including simplified purification and the ability to drive reactions to completion using excess reagents. The most widely adopted SPPS strategy is the Fmoc/tBu approach, which employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups, such as the tert-butyl (tBu) group, for the protection of reactive amino acid side chains.

This application note provides a comprehensive and detailed protocol for the manual solid-phase synthesis of the dipeptide H-Gly-D-Tyr-OH. The synthesis is performed on a 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the final peptide under mildly acidic conditions, preserving the free C-terminal carboxylic acid.

Experimental Overview

The synthesis of this compound is conducted in the C-terminal to N-terminal direction. The process commences with the loading of the first amino acid, Fmoc-D-Tyr(tBu)-OH, onto the 2-chlorotrityl chloride resin. This is followed by the removal of the Fmoc protecting group from the D-tyrosine residue. The subsequent step involves the coupling of the second amino acid, Fmoc-Gly-OH. After the successful coupling of glycine, the final Fmoc group is removed. The desired dipeptide is then cleaved from the resin support, and the tert-butyl side-chain protecting group of D-tyrosine is simultaneously removed using a cleavage cocktail containing trifluoroacetic acid (TFA). The crude peptide is then precipitated, purified, and characterized.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the solid-phase synthesis of this compound on a 0.1 mmol scale.

| Parameter | Value | Unit | Notes |

| Resin | |||

| Type | 2-Chlorotrityl chloride | - | Suitable for obtaining a C-terminal carboxylic acid. |

| Substitution | 1.0 - 1.6 | mmol/g | |

| Amount | 100 | mg | Based on a 0.1 mmol scale. |

| Amino Acids | |||

| Fmoc-D-Tyr(tBu)-OH | 73.6 | mg | 1.5 equivalents relative to resin loading. |

| Fmoc-Gly-OH | 148.6 | mg | 5 equivalents relative to deprotected amine. |

| Coupling Agent | |||

| HBTU | 189.5 | mg | 4.9 equivalents for Glycine coupling. |

| Base | |||

| DIPEA | 174 | µL | 10 equivalents for Glycine coupling. |

| Cleavage | |||

| Cleavage Cocktail Volume | 2 | mL | Per 100 mg of peptide-resin. |

| Yield & Purity | |||

| Theoretical Yield | 26.8 | mg | |

| Expected Crude Yield | 22.8 - 25.5 | mg | Based on typical 85-95% yields for dipeptides.[1] |

| Expected Purity (crude) | >80 | % | Dependent on coupling efficiency and side reactions. |

| Expected Purity (purified) | >95 | % | After purification by preparative RP-HPLC. |

Experimental Workflow

Caption: Workflow for the solid-phase synthesis of this compound.

Experimental Protocols

Resin Preparation and Loading of Fmoc-D-Tyr(tBu)-OH

-

Resin Swelling: In a fritted syringe reaction vessel, place 100 mg of 2-chlorotrityl chloride resin. Add 2 mL of dichloromethane (DCM) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

-

Amino Acid Loading:

-

In a separate vial, dissolve 73.6 mg (0.16 mmol) of Fmoc-D-Tyr(tBu)-OH in 1 mL of DCM.

-

Drain the DCM from the swollen resin.

-

Add the Fmoc-D-Tyr(tBu)-OH solution to the resin.

-

Add 56 µL (0.32 mmol) of N,N-diisopropylethylamine (DIPEA) to the resin suspension.

-

Agitate the mixture for 1 hour at room temperature.

-

-

Capping:

-

To cap any unreacted sites on the resin, add 0.5 mL of a solution of DCM/Methanol/DIPEA (17:2:1 v/v/v) to the resin.

-

Agitate for 15 minutes.

-

Drain the capping solution.

-

-

Washing: Wash the resin sequentially with DCM (3 x 2 mL), N,N-dimethylformamide (DMF) (3 x 2 mL), and DCM (3 x 2 mL). Dry the resin under a stream of nitrogen.

Fmoc Deprotection

-

Add 2 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes at room temperature.

-

Drain the solution.

-

Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

Coupling of Fmoc-Gly-OH

-

Amino Acid Activation:

-

In a separate vial, dissolve 148.6 mg (0.5 mmol) of Fmoc-Gly-OH and 189.5 mg (0.49 mmol) of HBTU in 1.5 mL of DMF.

-

Add 174 µL (1.0 mmol) of DIPEA to the solution.

-

Allow the mixture to pre-activate for 5 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated Fmoc-Gly-OH solution to the deprotected resin from the previous step.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (5 x 2 mL).

-

(Optional) Kaiser Test: To confirm the completion of the coupling reaction, a small sample of the resin can be tested using the Kaiser ninhydrin test. A negative result (yellow beads) indicates a complete reaction.

Final Fmoc Deprotection

-

Repeat the Fmoc deprotection protocol as described in section 2 to remove the Fmoc group from the N-terminal glycine.

Cleavage and Deprotection

-

Resin Preparation: Wash the peptide-resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and methanol (3 x 2 mL). Dry the resin thoroughly under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water. For 100 mg of resin, prepare approximately 2 mL of the cocktail.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dry peptide-resin.

-

Agitate the mixture at room temperature for 2 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).

-

A white precipitate of the crude peptide should form.

-

Centrifuge the mixture to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

-

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

The crude this compound should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a linear gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile). The elution of the peptide is monitored at a wavelength of 214 nm or 280 nm (due to the tyrosine residue).

The identity and purity of the final product should be confirmed by mass spectrometry (MS) to verify the molecular weight and by nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.

Signaling Pathway Diagram

As this protocol describes a chemical synthesis, a signaling pathway diagram is not applicable. Instead, the experimental workflow diagram provided above illustrates the logical progression of the synthesis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of H-Gly-D-Tyr-OH

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note provides a detailed protocol for the purification of the dipeptide H-Gly-D-Tyr-OH using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). High purity of synthetic peptides is critical for their use in research and pharmaceutical development. The method described herein utilizes a C18 stationary phase and a water/acetonitrile mobile phase gradient with trifluoroacetic acid (TFA) as an ion-pairing agent to achieve efficient separation and high purity of the target peptide. Following solid-phase peptide synthesis (SPPS), the crude product typically contains the desired peptide along with various impurities such as truncated or deletion sequences and by-products from the cleavage of protecting groups.[1][2] RP-HPLC is the standard and most effective method for purifying such peptides by separating molecules based on their relative hydrophobicity.[1][3][4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing a robust purification strategy. The presence of a tyrosine residue provides significant hydrophobicity, making it well-suited for reversed-phase chromatography, and its aromatic ring serves as a strong chromophore for UV detection.

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O₄ |

| Molecular Weight | 238.24 g/mol |

| IUPAC Name | (2R)-2-(2-aminoacetamido)-3-(4-hydroxyphenyl)propanoic acid |

| Amino Acid Sequence | Gly-D-Tyr |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

| Key Moieties | Free N-terminal amine, C-terminal carboxylic acid, Phenyl group |

Experimental Workflow

The overall workflow for the purification of this compound involves a systematic progression from small-scale analytical method development to large-scale preparative purification, followed by purity verification and product isolation.

Caption: General workflow for the purification of this compound.

Materials and Methods

Equipment and Materials

| Component | Specification |

| HPLC System | Preparative HPLC system with gradient capability and UV detector |

| Analytical Column | C18, 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm |

| Preparative Column | C18, 5-10 µm particle size, 100-300 Å pore size, 21.2 x 250 mm |

| Solvents | Acetonitrile (ACN, HPLC Grade), Ultrapure Water |

| Additives | Trifluoroacetic Acid (TFA, HPLC Grade) |

| Sample Filtration | 0.22 µm or 0.45 µm syringe filters |

| Product Isolation | Rotary Evaporator, Lyophilizer (Freeze-Dryer) |

Mobile Phase Preparation

-

Mobile Phase A: 0.1% (v/v) TFA in Ultrapure Water.

-

Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

Degas both mobile phases for 15-20 minutes using sonication or vacuum filtration before use.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Method Development

This protocol establishes the optimal separation conditions on a smaller, analytical scale.

-

Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Column Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

-

Injection: Inject 10-20 µL of the filtered sample solution.

-

Chromatography & Detection: Run the HPLC gradient as detailed in the table below. Monitor the elution profile at both 220 nm (for the peptide bond) and 280 nm (for the tyrosine aromatic side chain).

Table: Analytical HPLC Parameters

| Parameter | Setting |

| Column | C18, 4.6 x 250 mm, 5 µm, 120 Å |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | Ambient (~25 °C) |

| Detection | UV at 220 nm & 280 nm |

| Injection Volume | 20 µL |

Protocol 2: Preparative RP-HPLC Purification

This protocol scales up the optimized analytical method for bulk purification.

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A. The concentration will depend on the column's loading capacity, typically starting around 10-20 mg/mL. Filter the solution.

-

Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions.

-

Method Scale-Up: Adjust the flow rate and gradient based on the analytical run. A common practice is to create a shallower gradient around the elution point of the target peptide to maximize resolution from nearby impurities.

-

Injection: Inject the filtered sample onto the preparative column.

-

Fraction Collection: Collect fractions (e.g., 5-10 mL per tube) as the main peak corresponding to this compound elutes.

Table: Preparative HPLC Parameters

| Parameter | Setting |

| Column | C18, 21.2 x 250 mm, 10 µm, 120 Å |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Focused Gradient, e.g., 15% to 45% B over 40 minutes |

| Flow Rate | 18.0 mL/min (scaled from 1.0 mL/min) |

| Column Temp. | Ambient (~25 °C) |

| Detection | UV at 220 nm |

| Injection Load | 100-200 mg (dependent on column capacity) |

Protocol 3: Fraction Analysis and Product Recovery

-

Purity Analysis: Analyze a small aliquot of each collected fraction using the analytical HPLC method (Protocol 1).

-

Pooling: Combine all fractions that show a purity level of ≥98% (or the desired purity).

-

Solvent Removal: Reduce the volume of the pooled fractions, primarily removing the acetonitrile, using a rotary evaporator.

-

Lyophilization: Freeze the aqueous solution of the peptide at -80 °C until completely solid. Lyophilize the frozen solution under high vacuum until all solvent is removed, yielding the purified peptide as a white, fluffy powder.

-

Storage: Store the lyophilized peptide at -20 °C or lower in a desiccated environment.

Method Development and Optimization

The key to successful purification is a logical method development strategy. A broad initial gradient is used to find the approximate elution conditions, which are then refined with a shallower, focused gradient to improve the resolution of the target peptide from its impurities.

Caption: Logical workflow for HPLC method development.

Expected Results

The described RP-HPLC method is expected to yield this compound with high purity. The crude material may show multiple peaks, while the final product should exhibit a single, sharp peak.

Table: Summary of Purification Results (Illustrative)

| Stage | Purity (by AUC at 220 nm) | Retention Time (min) | Yield |

| Crude Product | ~75% | 18.5 min | 100% |

| Pooled Fractions | >98.5% | 18.5 min | ~60% |

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and efficient strategy for the purification of this compound from a crude synthetic mixture. By employing a C18 wide-pore column and an optimized water/acetonitrile gradient with TFA as an ion-pairing agent, it is possible to achieve high purity (>98%), which is essential for subsequent scientific applications. The systematic approach of analytical method development followed by preparative scale-up ensures optimal resolution and yield.

References

Application Note: Quantitative Analysis of H-Gly-D-Tyr-OH by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the dipeptide H-Gly-D-Tyr-OH using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described protocol is suitable for the accurate determination of this compound in various sample matrices, providing essential information for researchers in drug development and related scientific fields. The method utilizes electrospray ionization (ESI) in positive mode and Multiple Reaction Monitoring (MRM) for selective and sensitive quantification.

Introduction

This compound is a dipeptide of interest in various fields of research. Accurate and precise quantification of this and other small peptides is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. Mass spectrometry, particularly when coupled with liquid chromatography, offers high selectivity and sensitivity for peptide analysis.[1][2] This document provides a comprehensive protocol for the analysis of this compound, including sample preparation, LC-MS/MS parameters, and expected quantitative data.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following protocol outlines the preparation of a stock solution and working standards.

a. Stock Solution Preparation (1 mg/mL):

-

Accurately weigh approximately 1 mg of this compound standard.

-